molecular formula C19H20F2N2O3 B2439311 N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1788531-02-1

N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2439311
CAS No.: 1788531-02-1
M. Wt: 362.377
InChI Key: DYHUVVDPCJYSTR-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluorophenyl group and a hydroxy-phenylpentyl group linked by an oxalamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the hydroxy-phenylpentyl group: This step involves the reaction of the oxalamide intermediate with a hydroxy-phenylpentyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of amines from the oxalamide moiety.

    Substitution: Formation of substituted difluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy-phenylpentyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dichlorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide: Similar structure with chlorine atoms instead of fluorine.

    N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-methylpentyl)oxalamide: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

N1-(3,4-difluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is unique due to the presence of both difluorophenyl and hydroxy-phenylpentyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3/c20-16-7-6-15(12-17(16)21)23-19(26)18(25)22-10-8-14(9-11-24)13-4-2-1-3-5-13/h1-7,12,14,24H,8-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHUVVDPCJYSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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